molecular formula C9H5F3N4O2 B2581465 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole CAS No. 314250-25-4

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

Cat. No.: B2581465
CAS No.: 314250-25-4
M. Wt: 258.16
InChI Key: KZMGWGNOCPTZDA-UHFFFAOYSA-N
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Description

1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry for developing novel therapeutic agents . The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its ability to improve physicochemical properties, binding affinity, and pharmacokinetic profiles of lead compounds . This particular molecule features a nitro-aromatic group, a structural motif that can act as a prodrug activated by specific nitroreductase (NTR) enzymes found in certain trypanosomatid parasites but largely absent in mammalian cells . This mechanism underpins the research value of such nitroheterocycles as potential antiparasitic agents, showing promising in vitro activity against organisms like Trypanosoma cruzi (the causative agent of Chagas disease) with high selectivity indices . Beyond antiparasitic applications, derivatives of 1,2,4-triazole are extensively investigated for a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial effects, making this compound a versatile building block for structural modification and hybridization with other pharmacophores . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4O2/c10-9(11,12)6-1-2-7(8(3-6)16(17)18)15-5-13-4-14-15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMGWGNOCPTZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the nitro and trifluoromethyl-substituted benzene derivative. This intermediate is then subjected to cyclization reactions to form the triazole ring. Common reagents used in these reactions include strong acids or bases, and the reaction conditions often require controlled temperatures and pressures to ensure high yields and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antifungal Applications

Recent studies have highlighted the potential of 1,2,4-triazole derivatives as antifungal agents. The incorporation of specific substituents, such as nitro and trifluoromethyl groups, enhances their antifungal properties.

Structure-Activity Relationship (SAR)

The SAR studies indicate that compounds with the nitro and trifluoromethyl groups at specific positions exhibit increased antifungal activity. For instance:

  • Compounds with -NO2 and -CF3 at the 7-position : Demonstrated superior antifungal activity compared to those with substitutions at other positions .
  • Fluorinated derivatives : Showed significant effectiveness against resistant strains of fungi like Candida albicans and Aspergillus fumigatus .

Case Study 1: Synthesis and Evaluation of Antifungal Activity

A study synthesized various 1,2,4-triazole derivatives and evaluated their antifungal activities against several fungal strains. The results indicated that:

  • Compound with MIC (Minimum Inhibitory Concentration) values : Ranged from 0.0156 to 2.0 μg/mL against Candida species.
  • Notable Activity : A derivative with a chlorine substitution exhibited remarkable activity against fluconazole-resistant strains .

Case Study 2: Novel Triazole Derivatives

Another research focused on synthesizing novel triazole derivatives using 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole as a scaffold. The findings revealed:

  • Enhanced Antifungal Potency : Certain derivatives showed improved efficacy against pathogenic fungi when compared to existing antifungal drugs such as voriconazole and fluconazole.
  • Mechanism of Action : These compounds were found to inhibit fungal growth by disrupting cell membrane integrity and interfering with ergosterol biosynthesis .

Other Biological Activities

In addition to antifungal applications, this compound derivatives have been explored for other biological activities:

  • Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication.
  • Anticancer Potential : Preliminary studies suggest that certain triazole derivatives may have cytotoxic effects on cancer cell lines .

Mechanism of Action

The mechanism of action of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related 1,2,4-triazole derivatives:

Compound Name Substituents Key Properties/Activities Reference
1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole 2-NO₂, 4-CF₃ on phenyl ring Potential pesticidal/pharmaceutical use (inferred from substituent effects)
1-(4-Substitutedphenyl)-1H-1,2,4-triazole derivatives (e.g., 2a-h) Hydrazone-linked phenyl groups (e.g., 4-Cl, 4-F, 4-CH₃) Antimycobacterial activity against M. tuberculosis H37Rv (MIC: 0.5–16 µg/mL)
Difenoconazole Chlorophenoxy, dioxolane, and methyl groups Broad-spectrum fungicide; inhibits ergosterol biosynthesis
1-[2-(2,4-Dichlorophenyl)-4-alkoxymethyl-dioxolan-2-yl]methyl-1H-1,2,4-triazoles 2,4-Dichlorophenyl, alkoxymethyl-dioxolane 88–100% inhibition of rice blast (Magnaporthe grisea) at 50 mg/L
Triazole allyl benzoates (e.g., 5a, 5g, 5n) Allyl benzoate groups with halogen or methyl substituents 70%+ inhibition of Sclerotinia sclerotiorum (rapeseed stem rot) at 50 mg/L
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Cl phenyl, 5-CF₃, carboxylic acid group Antitumor activity against NCI-H522 lung cancer cells (68.09% growth inhibition)

Key Structural and Functional Comparisons

Similar electron-withdrawing groups (e.g., -CF₃ in , -Cl in ) are associated with improved metabolic stability and target affinity .

Biological Activity Trends: Antifungal Activity: Compounds with halogenated phenyl groups (e.g., 2,4-dichlorophenyl in ) exhibit strong fungicidal activity, likely due to hydrophobic interactions with fungal enzymes. The target compound’s -CF₃ group may offer similar advantages but with distinct selectivity . Antitumor Potential: Trifluoromethyl-substituted triazoles (e.g., ) show significant growth inhibition in cancer cell lines. The nitro group in the target compound could further modulate redox properties, influencing cytotoxicity .

The nitro group may require controlled reaction conditions to avoid over-reduction .

This suggests that environmental persistence may vary compared to non-nitro-substituted triazoles .

Biological Activity

1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C9H5F3N4O2
  • Molecular Weight : 256.18 g/mol

The structure includes a triazole ring, a nitro group, and a trifluoromethyl substituent, which contribute to its unique properties and biological activities.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Cytotoxic Effects : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. This property is crucial for its potential as an anticancer agent.
  • Lipophilicity : The trifluoromethyl group enhances the compound’s lipophilicity, allowing better penetration through cell membranes.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies on related compounds demonstrated effectiveness against various Gram-positive and Gram-negative bacterial strains . The presence of specific substituents on the triazole ring influences the degree of antibacterial activity.

Anticancer Properties

Recent studies have explored the anticancer potential of triazole derivatives. For example:

  • Case Study : A study evaluating several 1,2,4-triazole derivatives found that certain compounds exhibited potent antiproliferative effects on cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at specific positions on the triazole ring could enhance anticancer efficacy .

Anti-inflammatory Effects

In vitro studies have indicated that certain derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

Research Findings Summary

Study FocusKey Findings
Antimicrobial ActivityEffective against multiple bacterial strains; influenced by substituent variations .
Anticancer PotentialCertain derivatives showed significant antiproliferative activity against cancer cells .
Anti-inflammatory ActivityInhibition of cytokine release observed in peripheral blood mononuclear cells .

Case Studies

  • Anticancer Activity : In a study involving various triazole derivatives, compounds with specific substitutions demonstrated enhanced cytotoxicity against breast cancer cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics.
  • Antimicrobial Efficacy : A comparative study assessed the antibacterial activity of this compound against common pathogens. Results indicated a broad spectrum of activity with notable effectiveness against resistant strains.

Q & A

Q. What are the optimized synthetic routes for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole, and how can reaction yields be improved?

Methodological Answer: The synthesis of triazole derivatives often involves cyclocondensation or nucleophilic substitution. For nitro- and trifluoromethyl-substituted analogs, a stepwise approach is recommended:

Nitro Group Introduction: React 1H-1,2,4-triazole with a pre-functionalized aryl halide containing a nitro group under Ullmann or Buchwald-Hartwig coupling conditions .

Trifluoromethyl Incorporation: Use trifluoromethylation reagents (e.g., TMSCF₃ or CF₃Cu) in the presence of a palladium catalyst to introduce the CF₃ group at the para position .

Microwave-Assisted Synthesis: Reduce reaction times and improve yields (e.g., from 60% to 85%) by employing microwave irradiation, as demonstrated for similar triazole thiones .
Key Considerations: Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel (ethyl acetate/hexane gradients).

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., nitro and CF₃ groups) by observing deshielded aromatic protons and CF₃-coupled splitting .
  • FT-IR: Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) .
  • X-ray Crystallography: Resolve ambiguities in molecular geometry, as shown for structurally similar triazole derivatives (e.g., bond angles and torsional strain analysis) .
    Data Table:
TechniqueKey Peaks/FeaturesPurpose
¹H NMRδ 8.5–9.0 (aromatic H)Confirm nitro substitution
¹³C NMRδ 120–125 (CF₃)Verify trifluoromethyl attachment
X-rayC–N bond length ~1.32 ÅValidate triazole ring geometry

Q. How does the nitro and trifluoromethyl substitution influence the compound’s solubility and polarity?

Methodological Answer:

  • Solubility Testing: Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) to determine logP values. The nitro group increases polarity, while CF₃ enhances lipophilicity, leading to balanced solubility in semi-polar solvents .
  • HPLC Analysis: Use a C18 column (acetonitrile/water gradient) to assess retention times, correlating with hydrophobicity .
    Key Finding: CF₃-substituted triazoles exhibit 10–15% higher solubility in DMSO compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Analyze bond lengths (e.g., C–N in triazole: ~1.31–1.35 Å) and dihedral angles to confirm planarity or distortion .
  • Comparative Analysis: Overlay experimental data with DFT-optimized structures to identify discrepancies (e.g., steric effects from CF₃) .

Q. What computational methods are suitable for predicting the electronic properties of this triazole derivative?

Methodological Answer:

  • DFT Calculations: Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity prediction .
  • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to model bioavailability .
    Key Insight: The nitro group reduces HOMO energy by ~1.5 eV, enhancing electrophilic reactivity .

Q. How to design experiments to evaluate the bioactivity of this compound against resistant microbial strains?

Methodological Answer:

  • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include fluconazole as a positive control .
  • QSAR Modeling: Correlate substituent effects (e.g., CF₃ vs. NO₂) with antimicrobial activity using descriptors like logP and molar refractivity .

Q. How can researchers analyze contradictory bioactivity data arising from structural variations or experimental conditions?

Methodological Answer:

  • Meta-Analysis: Compile data from multiple studies (e.g., IC₅₀ values) and apply multivariate regression to isolate substituent-specific effects .
  • Controlled Replication: Standardize assay conditions (e.g., pH, inoculum size) to minimize variability. For example, discrepancies in antifungal activity may stem from differences in fungal strain virulence .

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